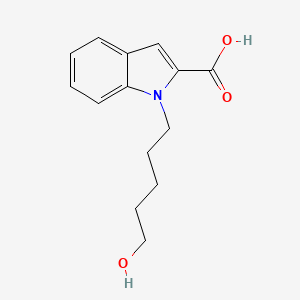
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a tert-butyl group attached to a cyclohexene ring, which is further connected to a diazoniopropenolate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of 4-tert-butylcyclohexene with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, such as crystallization or chromatography, to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium methoxide (NaOMe) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of tert-butylcyclohexene oxides or hydroxides.
Reduction: Conversion to tert-butylcyclohexylamine.
Substitution: Formation of tert-butylcyclohexyl halides or ethers.
Applications De Recherche Scientifique
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets through its diazonium group. The diazonium group can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to modify and construct complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexene-1-boronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
4-tert-Butylcyclohexene-1-yl 4-methylbenzenesulfonate:
Uniqueness
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate stands out due to its diazonium group, which imparts unique reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry for the construction of diverse molecular architectures.
Propriétés
Numéro CAS |
61346-63-2 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(4-tert-butylcyclohexen-1-yl)-3-diazopropan-2-one |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11-6-4-10(5-7-11)8-12(16)9-15-14/h4,9,11H,5-8H2,1-3H3 |
Clé InChI |
UNYVPJYPWKZETQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC1)CC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


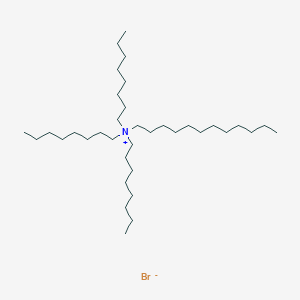
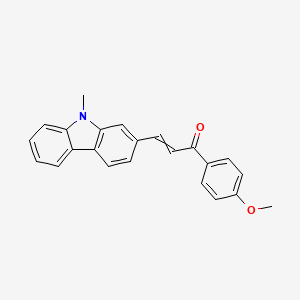

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

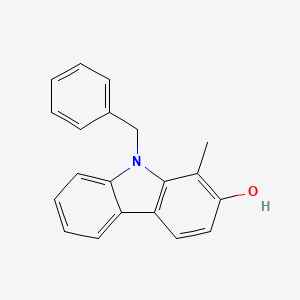
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
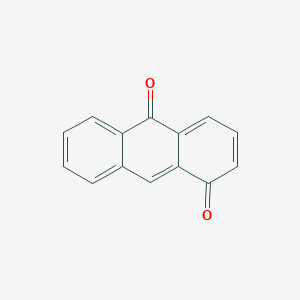
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)


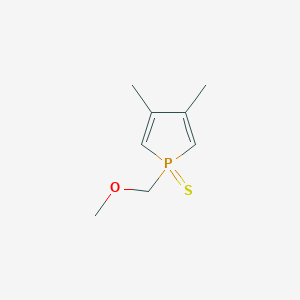
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
